molecular formula C18H19N5OS B2659888 4-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenylthiazole-5-carboxamide CAS No. 1170481-47-6

4-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenylthiazole-5-carboxamide

Cat. No. B2659888
CAS RN: 1170481-47-6
M. Wt: 353.44
InChI Key: RHLBDEKGGRATRT-UHFFFAOYSA-N
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Description

4-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H19N5OS and its molecular weight is 353.44. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Chemical Reactivity

  • The development and exploration of synthetic routes for creating complex molecules, including triazoles, pyrazoles, and their derivatives, have been a significant focus. Such studies often involve reactions like the Mannich reaction, highlighting the versatility of these compounds in synthesizing new materials with potential biological activities (Fandaklı et al., 2012).

Antimicrobial and Antiviral Activity

  • Compounds structurally related to 4-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenylthiazole-5-carboxamide have been evaluated for their antimicrobial and antiviral activities. For instance, novel benzamide-based 5-aminopyrazoles and their derivatives showed significant anti-influenza A virus activity, suggesting the potential of such compounds in developing antiviral drugs (Hebishy et al., 2020).

Anticancer Properties

  • Research into pyrazolopyrimidines derivatives has indicated their utility as anticancer and anti-5-lipoxygenase agents, further emphasizing the relevance of complex molecules like 4-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenylthiazole-5-carboxamide in medicinal chemistry for developing novel therapeutics (Rahmouni et al., 2016).

properties

IUPAC Name

4-methyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-12-8-9-15(23-22-12)19-10-11-20-17(24)16-13(2)21-18(25-16)14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLBDEKGGRATRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenylthiazole-5-carboxamide

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